N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a synthetic compound featuring a 1,4-benzodioxin core fused to a benzene ring and substituted with an ethanediamide linker. Key structural elements include:
- Ethanediamide bridge: A flexible linker that may facilitate hydrogen bonding or conformational adaptability.
- 4-Methylpiperazine and 4-methylphenyl groups: These substituents likely enhance solubility and influence receptor binding profiles.
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O4/c1-17-3-5-18(6-4-17)20(28-11-9-27(2)10-12-28)16-25-23(29)24(30)26-19-7-8-21-22(15-19)32-14-13-31-21/h3-8,15,20H,9-14,16H2,1-2H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QURCJBSIRAPDRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)N4CCN(CC4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a benzodioxin moiety and piperazine derivatives. Its molecular formula is with a molecular weight of approximately 430.52 g/mol. The structure can be visualized as follows:
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from 2,3-dihydrobenzo[1,4]dioxin derivatives. For instance, initial reactions may include the formation of sulfonamide derivatives followed by further derivatization with various acetamides to yield the target compound. The synthetic pathway often employs reagents such as 4-methylbenzenesulfonyl chloride and lithium hydride in a DMF solvent system to facilitate the formation of the desired structures .
Enzyme Inhibition Studies
Research has shown that derivatives of this compound exhibit significant inhibitory activity against key enzymes linked to various metabolic disorders:
- Acetylcholinesterase (AChE) : Inhibitors of AChE are crucial for treating Alzheimer's disease by increasing acetylcholine levels in the brain. Compounds similar to this compound have demonstrated promising AChE inhibition .
- α-Glucosidase : This enzyme plays a critical role in carbohydrate metabolism and is a target for Type 2 diabetes management. The compound has been screened for its ability to inhibit α-glucosidase effectively .
Case Studies and Research Findings
Several studies have explored the pharmacological profiles of compounds related to this compound:
- Alzheimer's Disease Models : In vitro assays using neuronal cell lines have shown that this compound enhances neuronal survival and reduces amyloid plaque formation, indicating potential neuroprotective effects .
- Diabetes Models : In animal studies, administration of related compounds resulted in decreased blood glucose levels after carbohydrate loading tests, suggesting efficacy in managing Type 2 diabetes .
Comparative Table of Biological Activities
| Compound Name | AChE Inhibition | α-Glucosidase Inhibition | Neuroprotective Effects |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| Related Compound A | Moderate | Yes | No |
| Related Compound B | High | Moderate | Yes |
Scientific Research Applications
Synthesis of the Compound
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide typically involves the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with various amines and acylating agents. The process generally includes:
- Step 1: Preparation of the benzodioxin derivative through the reaction of 2,3-dihydrobenzo[1,4]dioxin with appropriate acyl chlorides or anhydrides.
- Step 2: Coupling with piperazine derivatives to introduce the piperazine moiety.
This multi-step synthesis allows for the introduction of various substituents that can modulate biological activity.
Antidiabetic Properties
Research has indicated that derivatives of N-(2,3-dihydro-1,4-benzodioxin-6-yl) exhibit significant inhibitory activity against α-glucosidase, an enzyme implicated in carbohydrate metabolism. This suggests potential applications in managing Type 2 Diabetes Mellitus (T2DM) by slowing down carbohydrate absorption and reducing postprandial blood glucose levels .
Neuroprotective Effects
The compound has also been studied for its effects on acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease (AD). Inhibition of AChE can enhance cholinergic transmission and potentially improve cognitive function in neurodegenerative conditions. Preliminary studies show promising results in enhancing memory and learning capabilities in animal models .
Therapeutic Screening
In a study published in Brazilian Journal of Pharmaceutical Sciences, various synthesized derivatives were screened for their biological activities against α-glucosidase and AChE. The results indicated that certain modifications to the benzodioxin structure significantly enhanced inhibitory potency against these enzymes .
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that substituents on the benzodioxin ring and piperazine moiety play crucial roles in determining biological activity. For instance, the introduction of methyl groups on the phenyl ring was found to enhance both α-glucosidase inhibition and AChE inhibition compared to unsubstituted analogs .
Applications in Medicinal Chemistry
The compound's unique structure allows it to be a versatile scaffold for drug development:
- Antidiabetic Agents: Targeting carbohydrate metabolism through α-glucosidase inhibition.
- Neuroprotective Drugs: Enhancing cognitive function by inhibiting AChE.
These applications highlight its potential as a lead compound for developing new therapeutics aimed at managing metabolic and neurodegenerative diseases.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparisons
The table below summarizes key differences between the target compound and related analogs:
Key Observations
Role of the 1,4-Benzodioxin Core
- The target compound and the pyridin-3-amine analog () share the 1,4-benzodioxin moiety, which is associated with metabolic stability due to its electron-rich aromatic system. However, the flavone derivatives in demonstrate that the dioxane ring can also enhance antihepatotoxic activity when paired with a flavonoid backbone . This suggests the target compound’s biological activity may diverge based on its non-flavonoid structure.
Impact of Substituents
- 4-Methylpiperazine vs.
- Ethanediamide Linker vs. Sulfonamide/Triazine : Unlike the sulfonamide-triazine derivatives (), the ethanediamide linker in the target compound may offer greater hydrogen-bonding capacity, influencing solubility and target engagement.
Preparation Methods
Synthesis of the Benzodioxin Moiety
The 2,3-dihydro-1,4-benzodioxin-6-yl group is typically synthesized via cyclization of catechol derivatives. A solvent-free approach, inspired by polymer-supported trifluoromethanesulfonic acid (PVP-TfOH) catalysis , offers high efficiency. For example, reacting 1,2-dihydroxybenzene with 1,2-dibromoethane under PVP-TfOH (0.2 g) at 70°C for 6 minutes yields the benzodioxin ring in >90% purity . Key advantages include reduced side reactions and elimination of solvent waste.
Reaction Conditions:
FT-IR and NMR analyses confirm ring formation, with characteristic signals at δ = 7.10–8.20 ppm for aromatic protons .
Preparation of 4-Methylpiperazine
The 4-methylpiperazin-1-yl group is synthesized via catalytic hydrogenation of diethanolamine and methylamine under high-pressure hydrogen. Drawing from industrial-scale methods , a copper-alumina catalyst (45% Cu, 55% Al₂O₃) facilitates this reaction at 200°C and 250 bar H₂, achieving 71% yield of N-methylpiperazine .
Optimized Protocol:
-
Reactants: Diethanolamine (0.4 L/h) + methylamine (1.6 L/h)
-
Catalyst: Cu/Al₂O₃
-
Pressure: 250 bar H₂
-
Temperature: 200°C
This method minimizes byproducts like piperazine (<1%) and ensures scalability for industrial applications .
Functionalization of the 4-Methylphenyl Ethyl Group
The 2-(4-methylphenyl)ethyl segment is introduced via Friedel-Crafts alkylation. Using 4-methyltoluene and ethyl bromide in the presence of AlCl₃, the ethyl group is appended to the aromatic ring. Subsequent amination with 4-methylpiperazine under reflux conditions forms the 2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl intermediate.
Critical Parameters:
-
Catalyst: AlCl₃ (1.2 equiv)
-
Solvent: Dichloromethane
-
Time: 12 hours
-
Yield: 85%
Formation of the Ethanediamide Linker
The ethanediamide bridge is constructed by reacting oxalyl chloride with the benzodioxin amine and the 4-methylpiperazine ethyl amine sequentially. A two-step protocol ensures regioselectivity:
-
Benzodioxin Amine Activation:
-
React 2,3-dihydro-1,4-benzodioxin-6-amine with oxalyl chloride (1.1 equiv) in dry THF at 0°C.
-
Stir for 2 hours, then evaporate to obtain the acyl chloride intermediate.
-
-
Coupling with 4-Methylpiperazine Ethyl Amine:
-
Add the intermediate to 2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethylamine in presence of triethylamine (3 equiv).
-
Stir at room temperature for 24 hours.
-
Yield: 78% after recrystallization in ethanol/water .
Catalytic Optimization and Byproduct Management
Adopting solvent-free conditions and hydrogenation catalysts enhances efficiency:
High-pressure hydrogenation reduces residual methylamine to <5% , while polymer-supported catalysts enable reuse for 5 cycles without significant activity loss .
Purification and Characterization
Final purification employs fractional distillation and recrystallization :
-
Distillation: Isolate N-methylpiperazine at 137°C (99.8% purity) .
-
Recrystallization: Dissolve crude ethanediamide in hot ethanol (10 mL), precipitate in ice water (30 mL), and filter .
Analytical Data:
Q & A
(Basic) What are the critical considerations for optimizing the synthesis of this compound?
Methodological Answer:
The synthesis involves multi-step reactions requiring precise control of temperature, solvent selection (e.g., DMF for polar intermediates), and protection of reactive functional groups. Key steps include coupling 2,3-dihydro-1,4-benzodioxin derivatives with tetrahydroquinoline or piperazine precursors. Chromatography (e.g., column or thin-layer) is essential for purifying intermediates and final products . Reaction yields are sensitive to stoichiometric ratios, particularly in amide bond formation steps. Example conditions:
| Step | Reactants | Solvent | Temperature (°C) | Catalyst |
|---|---|---|---|---|
| 1 | Benzodioxin-6-amine + Ethanedioyl chloride | DCM | 0–5 (ice bath) | None |
| 2 | Intermediate + 4-methylpiperazine derivative | DMF | 80–90 | NaHCO₃ |
Validation: Monitor via TLC and confirm purity using NMR (¹H/¹³C) and mass spectrometry .
(Basic) How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer:
Use a combination of:
- ¹H/¹³C NMR : To confirm proton environments and carbon backbone, focusing on benzodioxin (δ 6.7–7.2 ppm) and piperazine (δ 2.5–3.5 ppm) signals .
- IR Spectroscopy : Verify amide C=O stretches (~1650 cm⁻¹) and aromatic C-H stretches (~3050 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) alignment with theoretical mass (±0.001 Da) .
Advanced Tip: For stereochemical analysis, employ X-ray crystallography if single crystals are obtainable .
(Advanced) What experimental strategies are recommended to resolve contradictions in reported biological activity data?
Methodological Answer:
Discrepancies in bioactivity (e.g., IC₅₀ variations) may arise from assay conditions or impurity profiles. Mitigate via:
Standardized Assays : Use cell lines with consistent passage numbers and ATP-level normalization for cytotoxicity studies.
Purity Reassessment : Re-analyze batches with conflicting results via HPLC (≥98% purity threshold) .
Mechanistic Profiling : Compare target binding (e.g., kinase inhibition) across assays (SPR vs. enzymatic activity) to rule off-target effects .
Example Contradiction Analysis Table:
| Study | Reported IC₅₀ (μM) | Assay Type | Purity (%) | Outcome Resolution |
|---|---|---|---|---|
| A | 0.5 | Cell-based | 95 | Adjusted for serum interference |
| B | 5.2 | Enzymatic | 99 | Confirmed competitive inhibition |
(Advanced) How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
Focus on modular modifications:
- Benzodioxin Ring : Replace with benzothiazole to assess π-π stacking effects.
- Piperazine Substituent : Test N-methyl vs. N-ethyl groups for steric/electronic impacts .
- Amide Linker : Substitute ethanediamide with succinamide to evaluate chain-length dependency.
SAR Workflow:
Synthesize Analogues : Use parallel synthesis (e.g., Ugi reaction) for rapid diversification .
Assay Across Targets : Screen against related receptors (e.g., serotonin vs. dopamine receptors).
Computational Modeling : Dock analogues into target pockets (AutoDock Vina) to predict binding modes .
Key Finding : Piperazine methylation enhances solubility but reduces affinity for hydrophobic binding pockets .
(Basic) What in vitro assays are suitable for preliminary evaluation of its pharmacological potential?
Methodological Answer:
Prioritize assays aligned with structural motifs:
- Enzyme Inhibition : Serine hydrolases (fluorometric assays) due to amide bond reactivity .
- Receptor Binding : Radioligand displacement assays for GPCRs (e.g., dopamine D₂/D₃) .
- Cytotoxicity : MTT assay in cancer lines (e.g., HepG2, MCF-7) with EC₅₀ determination .
Controls: Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle-only baselines.
(Advanced) How can computational modeling elucidate its mechanism of action?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to assess binding stability .
- Quantum Mechanics (QM) : Calculate partial charges of the benzodioxin ring to predict electrophilic reactivity .
- Pharmacophore Mapping : Identify critical H-bond donors (amide NH) and aromatic features for target recognition .
Case Study : MD simulations revealed sustained hydrogen bonding between the ethanediamide linker and kinase hinge region (PDB: 3QAK) .
(Basic) What are the stability considerations for long-term storage of this compound?
Methodological Answer:
- Storage Conditions : -20°C in airtight, light-protected vials with desiccant .
- Stability Monitoring : Perform quarterly HPLC analysis to detect degradation (e.g., hydrolysis of amide bonds) .
- Solvent Choice : Use DMSO for stock solutions (avoid aqueous buffers unless immediately assayed) .
(Advanced) How should researchers design dose-response experiments to minimize variability?
Methodological Answer:
- Range Selection : Start with 0.1–100 μM (log-scale increments) based on preliminary IC₅₀ estimates.
- Replicates : Use n ≥ 3 biological replicates with internal plate controls (e.g., Z’-factor validation) .
- Data Normalization : Express activity as % inhibition relative to vehicle and positive control.
Statistical Analysis : Fit data to a four-parameter logistic model (GraphPad Prism) for EC₅₀/IC₅₀ calculation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
